3,4,5-Trifluoro-2-hydroxybenzonitrile
Description
Properties
IUPAC Name |
3,4,5-trifluoro-2-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NO/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKDCYNFMRBPIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis generally starts from fluorinated phenol derivatives or fluorinated benzene precursors, followed by nitrile group introduction. A common laboratory-scale method involves:
Reaction of 3,4,5-trifluorophenol with cyanogen bromide in the presence of a base such as sodium hydroxide. This reaction selectively introduces the nitrile group at the ortho position relative to the hydroxyl group, yielding 3,4,5-trifluoro-2-hydroxybenzonitrile. Controlled reaction conditions are critical to avoid side reactions and ensure high selectivity.
Alternative synthetic strategies include the use of 3,4,5-trifluorobenzeneboronic acid as a key intermediate, which undergoes coupling reactions with nitro-substituted benzene derivatives catalyzed by palladium catalysts to form biphenyl intermediates that can be further transformed into the target hydroxybenzonitrile compound.
Catalytic Coupling and Functional Group Transformation
A patented method describes a palladium-catalyzed coupling reaction involving 3,4,5-trifluorobenzeneboronic acid and ortho-nitro substituted benzene derivatives to form 3,4,5-trifluoro-2'-nitrobiphenyl intermediates. This process is characterized by:
Use of Ms-Pd catalyst (a palladium catalyst prepared by treatment of PdCl2 with 4A molecular sieves in organic solvent), which demonstrates high catalytic activity and recyclability.
The reaction is carried out in solvents such as methyl alcohol or toluene , with acid-binding agents like sodium bicarbonate or triethylamine to neutralize acids formed during the reaction.
Reaction temperatures optimized between 35°C and 45°C , with yields reaching up to 98% depending on the halogen substituent on the nitrobenzene (I > Br > Cl in terms of yield efficiency).
The crude product is purified by washing, extraction, concentration, and recrystallization (often using normal hexane) to obtain high purity solid products.
Table 1: Catalyst and Halogen Substituent Screening Results
| Entry | Halogen Substituent (-X) | Catalyst | Acid Binding Agent | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | -Cl | PdCl2 | Sodium bicarbonate | 40 | Methyl alcohol | 90 |
| 2 | -Br | PdCl2 | Sodium bicarbonate | 40 | Methyl alcohol | 94 |
| 3 | -I | PdCl2 | Sodium bicarbonate | 40 | Methyl alcohol | 98 |
Table 2: Temperature Screening with Ms-Pd Catalyst
| Entry | Temperature (°C) | Catalyst | Acid Binding Agent | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 0 | Ms-Pd | Sodium bicarbonate | DMF | 80 |
| 2 | 20 | Ms-Pd | Sodium bicarbonate | DMF | 83 |
| 3 | 40 | Ms-Pd | Sodium bicarbonate | DMF | 88 |
| 4 | 60 | Ms-Pd | Sodium bicarbonate | DMF | 90 |
| 5 | 80 | Ms-Pd | Sodium bicarbonate | DMF | 88 |
Industrial Scale Production and Purification
Industrial methods often scale up the laboratory procedures, incorporating:
Continuous flow reactors to improve reaction control, heat transfer, and scalability.
Use of vacuum distillation and recrystallization for purification to achieve high purity suitable for pharmaceutical or advanced material applications.
Advanced purification techniques such as chromatography may be employed to separate closely related impurities.
Optimization of reaction parameters such as liquid hourly space velocity (LHSV) and reduced pressure conditions to minimize side reactions and maximize yield.
Alternative Dehydration Route from 2-Hydroxybenzamide
A notable process involves the dehydration of 2-hydroxybenzamide derivatives to 2-hydroxybenzonitrile compounds under gas-phase conditions:
The reaction is catalyzed by heterogeneous oxide catalysts (e.g., aluminum oxide, silicon oxide, titanium oxide) treated with inorganic acids like phosphoric acid.
Conducted under reduced pressure (5 to 100 mbar) to prevent secondary reactions forming undesired triazine compounds.
The process achieves over 90% purity in crude output, with final purification by vacuum distillation.
Summary of Preparation Method Features
| Aspect | Description |
|---|---|
| Key Starting Materials | 3,4,5-trifluorophenol, 3,4,5-trifluorobenzeneboronic acid, ortho-nitro substituted benzenes |
| Catalysts | Ms-Pd (palladium-based), PdCl2, heterogeneous oxide catalysts for dehydration |
| Solvents | Methyl alcohol, toluene, DMF, acetone, ethyl acetate |
| Acid Binding Agents | Sodium bicarbonate, triethylamine, pyridine |
| Reaction Temperature Range | 0°C to 80°C, optimal around 35-45°C |
| Purification Techniques | Washing, extraction, recrystallization, vacuum distillation, chromatography |
| Industrial Enhancements | Continuous flow reactors, optimized LHSV, reduced pressure operation |
| Typical Yields | 80% to 98% depending on conditions and catalysts |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient aromatic ring facilitates NAS reactions. Key examples include:
a. Halogenation
Reaction with halogenating agents (e.g., POBr₃) substitutes hydroxyl groups with halogens. In a synthesis of pyridin-4(1H)-one derivatives, 3,4,5-Trifluoro-2-hydroxybenzonitrile analogs underwent bromination at the hydroxyl position using POBr₃ at 51°C, yielding bromide intermediates (51% yield) .
b. Coupling Reactions
Palladium-catalyzed coupling with heterocycles (e.g., 4-methyl-2-acetaminothiazole) forms biaryl ethers. For example:
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Reaction conditions: Pd catalyst, THF solvent, 75–80°C, 20–24 h .
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Products: Substituted triazin-2-amines with trifluoromethyl groups .
Reductive Functionalization
The cyano group undergoes selective reduction to amines or imines.
a. Borohydride Reduction
NaBH₄ in ethanol reduces nitriles to primary amines:
-
Example: Reduction of 3-((3-amino-4-fluorophenyl)(hydroxy)methyl)benzonitrile derivatives yielded aminomethyl intermediates (87% yield) .
b. Grignard Additions
Grignard reagents (e.g., methylmagnesium bromide) add to the nitrile group:
-
Example: 3-((3-amino-4-fluorophenyl)(hydroxy)methyl)benzonitrile reacted with Grignard reagents at 0°C to form gummy intermediates .
Radical-Mediated Reactions
Photocatalytic methods enable C–H functionalization.
a. Alkene Difunctionalization
Under violet light (427 nm), 4DPAIPN photocatalyst generates alkoxy radicals for 1,2-HAT (hydrogen atom transfer):
Sulfonation and Sulfation
The hydroxyl group reacts with sulfonating agents:
Cyclization and Heterocycle Formation
Intramolecular cyclization forms fused rings:
a. Piperidine Carboxylate Synthesis
Reaction with tert-butyl 4-oxopiperidine-1-carboxylate under acidic conditions yielded spirocyclic indene derivatives:
Oxime Formation
Hydroxylamine reacts with aldehyde precursors to form nitriles. Adapted from 2-hydroxybenzonitrile synthesis :
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Step 1: Formaldehyde and magnesium bis-phenoxide form salicylaldehyde.
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Step 2: Hydroxylamine converts aldehyde to nitrile (integrated process, no intermediate isolation) .
Acid-Catalyzed Transformations
a. Esterification
Thionyl chloride in DMF converts hydroxyl to chloride, enabling ester formation:
b. Hydrolysis
HCl-mediated hydrolysis of tert-butyl carbamates yields free amines:
Comparative Reaction Data
| Reaction Type | Key Reagents | Temperature | Yield | Source |
|---|---|---|---|---|
| NAS Bromination | POBr₃ | 51°C | 51% | |
| Photocatalytic Coupling | 4DPAIPN, DMSO | 25°C | 88% | |
| Grignard Addition | RMgX, THF | 0°C | N/A | |
| Reduction | NaBH₄, EtOH | RT | 87% |
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
The trifluoromethyl group is known to enhance the pharmacological properties of compounds. Research indicates that introducing trifluoromethyl groups into drug candidates can improve their metabolic stability and bioavailability. For instance, compounds with trifluoromethyl groups have been shown to exhibit increased potency against various biological targets, including enzymes involved in cancer progression and neurotransmitter uptake .
2. Antiviral Agents
Studies have highlighted the potential of trifluorinated compounds in developing antiviral agents. The incorporation of the trifluoromethyl group into benzonitrile derivatives has been linked to improved efficacy against viral enzymes, making them promising candidates for treating viral infections such as HIV and hepatitis .
3. Antidepressants
The compound has been investigated for its role in synthesizing antidepressants. The presence of the trifluoromethyl group can influence the binding affinity of these drugs to serotonin receptors, potentially enhancing their therapeutic effects .
Agrochemical Applications
1. Pesticide Development
3,4,5-Trifluoro-2-hydroxybenzonitrile can serve as an intermediate in synthesizing novel pesticides. Its unique structure allows for modifications that can lead to increased efficacy against pests while minimizing environmental impact. Compounds derived from this structure have shown promise in controlling agricultural pests effectively .
2. Herbicides
Research has indicated that fluorinated compounds can exhibit herbicidal properties. The introduction of trifluoromethyl groups into herbicide formulations has been associated with improved selectivity and reduced toxicity to non-target organisms .
Material Science Applications
1. Liquid Crystals
The compound's unique electronic properties make it suitable for applications in liquid crystal technologies. Its ability to influence the orientation of liquid crystal molecules can be utilized in display technologies and optical devices .
2. Polymer Chemistry
In polymer chemistry, this compound can be used as a building block for creating fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in various industrial applications where durability is crucial .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,4,5-Trifluoro-2-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity, allowing it to easily penetrate cell membranes. The hydroxyl and nitrile groups can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
*Calculated based on elemental composition.
Key Findings:
Acidity: The hydroxyl group in this compound is more acidic than non-hydroxylated analogs (e.g., 2,3,5-Trifluorobenzonitrile) due to stabilization of the deprotonated form by adjacent fluorine atoms .
Solubility : Compared to trifluoromethyl-containing analogs (e.g., 4-Hydroxy-3-(trifluoromethyl)benzonitrile), the fluorine substituents in the target compound improve water solubility while maintaining lipophilicity for membrane permeability .
Reactivity : The absence of bulky -CF₃ groups (as in 3,5-Bis(trifluoromethyl)benzonitrile) allows for easier electrophilic substitution at the aromatic ring, making it more versatile in synthetic applications .
Critical Analysis of Limitations
While this compound offers advantages, its synthetic complexity and cost (compared to simpler analogs like 2,3,5-Trifluorobenzonitrile) limit large-scale use. Additionally, hydrolytic stability is lower than trifluoromethylated derivatives due to the hydroxyl group’s susceptibility to oxidation .
Biological Activity
3,4,5-Trifluoro-2-hydroxybenzonitrile (TFHBN) is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This article explores the biological activity of TFHBN, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
TFHBN is characterized by the presence of three fluorine atoms, a hydroxyl group, and a nitrile group attached to a benzene ring. This structure contributes to its unique physicochemical properties, including enhanced lipophilicity due to the fluorine atoms, which facilitates membrane penetration and interaction with biological targets.
The biological activity of TFHBN can be attributed to its ability to interact with specific molecular targets. The hydroxyl group allows for hydrogen bonding with enzymes and receptors, while the nitrile group may participate in additional interactions that modulate biological pathways. The fluorine atoms enhance the compound's binding affinity through increased hydrophobic interactions.
Antimicrobial Properties
Research indicates that TFHBN exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative organisms. For instance, TFHBN was shown to inhibit the growth of Staphylococcus aureus and Escherichia coli with notable zones of inhibition in agar diffusion assays .
Anticancer Potential
TFHBN has also been investigated for its anticancer properties. Studies have reported that it can induce apoptosis in cancer cell lines through the modulation of cell signaling pathways. The compound's ability to inhibit specific enzymes involved in tumor progression has been highlighted as a key mechanism behind its anticancer effects .
Case Studies
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of TFHBN against clinical isolates of multidrug-resistant bacteria. Results indicated that TFHBN had a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL against resistant strains, suggesting its potential as a lead compound for developing new antibiotics .
- Anticancer Activity Investigation : In a recent study examining various benzonitrile derivatives, TFHBN was found to inhibit cell proliferation in breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study suggested that TFHBN activates apoptosis pathways by increasing reactive oxygen species (ROS) levels within the cells .
Research Applications
TFHBN serves as a valuable building block in medicinal chemistry for synthesizing more complex molecules. Its unique properties make it a candidate for drug development aimed at treating infections and cancer. Additionally, ongoing research is exploring its potential role as a pharmacophore in designing novel therapeutic agents .
Data Summary
Q & A
Q. What are the key synthetic routes for preparing 3,4,5-Trifluoro-2-hydroxybenzonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves halogenation and hydroxylation of benzonitrile precursors. For fluorinated analogs, nucleophilic aromatic substitution (SNAr) with potassium fluoride (KF) or tetrafluoroborate salts under anhydrous conditions is common . For hydroxyl group introduction, directed ortho-metalation (DoM) strategies using lithium bases (e.g., LDA) followed by quenching with electrophiles (e.g., B(OH)₃) can achieve regioselective functionalization . Purity optimization requires careful control of reaction temperature (<100°C) and use of Pd/C catalysts for dehalogenation side reactions .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in fluorinated benzonitriles?
- Methodological Answer :
- ¹⁹F NMR : Distinguishes between meta/para fluorine substituents via coupling patterns (e.g., 3,4,5-trifluoro derivatives show distinct J₃,₄ and J₄,₅ couplings) .
- IR : Confirms nitrile (C≡N stretch ~2220–2260 cm⁻¹) and hydroxyl (O–H stretch ~3200–3600 cm⁻¹) groups. Hydrogen bonding in the hydroxyl group broadens the O–H peak .
- HRMS : Accurate mass analysis (±0.001 Da) differentiates between isobaric fluorinated isomers (e.g., 3,4,5- vs. 2,4,5-trifluoro) .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- Methodological Answer : The compound is prone to hydrolysis of the nitrile group in acidic/basic conditions. Stability studies in buffered solutions (pH 2–12) show nitrile → amide conversion at pH >10 (t½ <24 hrs at 25°C). Thermal gravimetric analysis (TGA) reveals decomposition >150°C, necessitating storage at 0–4°C in inert atmospheres .
Advanced Research Questions
Q. How can regioselective fluorination be achieved in benzonitrile derivatives to avoid over-halogenation?
- Methodological Answer : Use of directing groups (e.g., hydroxyl or methoxy) and transition-metal catalysts (e.g., CuF₂) enhances meta/para selectivity. Computational modeling (DFT) predicts fluorine substitution energies, guiding reagent selection (e.g., Selectfluor® vs. DAST) . For example, 2-hydroxy groups direct fluorination to the 4- and 5-positions via hydrogen-bond-assisted stabilization of intermediates .
Q. What strategies reconcile conflicting crystallographic and spectroscopic data for fluorinated benzonitriles?
- Methodological Answer :
Discrepancies between X-ray crystallography (solid-state) and solution NMR often arise from dynamic effects (e.g., rotational barriers in crystals). For this compound, variable-temperature NMR (VT-NMR) resolves conformational averaging in solution, while Hirshfeld surface analysis of crystallographic data identifies intermolecular F···H interactions influencing packing 11.
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Q. How do solvent polarity and hydrogen-bonding propensity affect the reactivity of the hydroxyl group in nucleophilic substitution reactions?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance hydroxyl deprotonation, increasing nucleophilicity. In DMSO-d₆, ¹H NMR shows downfield shifts (~δ 10–12 ppm) for the hydroxyl proton, indicating strong hydrogen bonding. Kinetic studies in THF vs. DMF demonstrate 5x faster SNAr rates in DMF due to stabilized transition states .
Key Considerations for Researchers
- Contradictions in Evidence : Fluorination methods vary widely in efficiency depending on directing groups (e.g., hydroxyl vs. methoxy), necessitating pilot studies for optimization .
- Unreliable Data Mitigation : Cross-validate spectral data with computational tools (e.g., Gaussian NMR prediction) and crystallography to resolve ambiguities 11.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
